molecular formula C17H26N2O2S B5516277 N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide

Cat. No.: B5516277
M. Wt: 322.5 g/mol
InChI Key: XKJSLBDCTANKOZ-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H26N2O2S and its molecular weight is 322.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.17149925 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Diastereoselective Synthesis of Pyrrolidine Diones : A study by Adib et al. (2011) explored the diastereoselective synthesis of N-aminopyrrolidine-2,5-diones, which shares a structural similarity with the compound . The research demonstrated an efficient method to synthesize pyrrolidine derivatives under mild conditions, highlighting the potential for developing related compounds like N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide (Adib, Ansari, & Bijanzadeh, 2011).

  • Synthetic Routes and Structural Analysis of Thiophene Derivatives : Research conducted by Fuentes et al. (1998) investigated reactions involving thiophene derivatives, which are structurally related to the compound . The study provided insights into the stereochemistry and synthetic routes for thiophene-based compounds, relevant for understanding the synthesis and properties of this compound (Fuentes, Molina, & Pradera, 1998).

Biological and Medicinal Research

  • Cell Growth and DNA Synthesis Inhibition : A study by Rawe et al. (2006) on N-glycosyl-thiophene-2-carboxamides showed significant inhibition of DNA synthesis in specific cell types. This research highlights the potential biological activity of thiophene derivatives, suggesting possible applications of this compound in biological research or therapeutic contexts (Rawe et al., 2006).

  • Potential in Antineoplastic Activity : Liu et al. (1996) synthesized pyridine-2-carboxaldehyde thiosemicarbazone derivatives, which exhibited significant antineoplastic activity in vitro and in vivo. This underscores the potential of structurally related compounds like this compound in cancer research and treatment (Liu et al., 1996).

Material Science and Polymer Chemistry

  • Electron Transport in Polymer Solar Cells : A study by Hu et al. (2015) on n-type conjugated polyelectrolytes involving thiophene rings, similar to the thiophene in the compound of interest, revealed their application in enhancing the efficiency of polymer solar cells. This suggests possible material science applications for this compound (Hu et al., 2015).

  • Conductivity in Copolymers : Research by Jenkins et al. (1996) on copolymers containing pyridine and thiophene investigated their electrochemical properties. This study's insights into the conductivity and stability of such copolymers can inform potential applications of this compound in the field of polymer chemistry (Jenkins, Salzner, & Pickup, 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, compounds with a pyrrolidine ring have been found to have various biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-5-propan-2-ylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-10(2)14-7-19(12(5)20)8-15(14)18-17(21)13-6-16(11(3)4)22-9-13/h6,9-11,14-15H,7-8H2,1-5H3,(H,18,21)/t14-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJSLBDCTANKOZ-CABCVRRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C2=CSC(=C2)C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2=CSC(=C2)C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.